molecular formula C10H11NO3 B154122 (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid CAS No. 139561-07-2

(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B154122
CAS No.: 139561-07-2
M. Wt: 193.2 g/mol
InChI Key: QJIGJBFNKLGGML-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the amino and hydroxyphenyl groups. The reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the cyclopropanation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial to ensure the desired stereochemistry of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    (1R,2S)-1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with the hydroxy group in the para position.

    (1R,2S)-1-Amino-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness: The unique combination of the amino, hydroxyphenyl, and carboxylic acid groups in (1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid provides distinct chemical reactivity and biological activity

Properties

CAS No.

139561-07-2

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

(1R,2S)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m0/s1

InChI Key

QJIGJBFNKLGGML-WCBMZHEXSA-N

Isomeric SMILES

C1[C@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O

SMILES

C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O

Synonyms

Cyclopropanecarboxylic acid, 1-amino-2-(3-hydroxyphenyl)-, (1R-cis)- (9CI)

Origin of Product

United States

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